Ethyl 4-bromo-4,4-difluorobutanoate
Description
Its structure combines a bromine atom at the terminal carbon and two fluorine atoms at the adjacent position, creating unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-bromo-4,4-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJMQBXKKGVMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-4,4-difluorobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acrylate with bromodifluoromethane in the presence of a base. The reaction typically proceeds under mild conditions, with the temperature maintained around 0°C to 25°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually subjected to rigorous quality control measures to ensure its purity and suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Ethyl 4-hydroxy-4,4-difluorobutanoate.
Reduction: Ethyl 4,4-difluorobutanol.
Oxidation: Ethyl 4,4-difluorobutanoic acid.
Scientific Research Applications
Synthetic Applications
Ethyl 4-bromo-4,4-difluorobutanoate is primarily utilized as a building block in organic synthesis. Its ability to introduce the difluoromethyl group (CF2) into organic molecules makes it valuable in the development of pharmaceuticals and agrochemicals.
Introduction of CF2 Group
The compound can be employed to introduce the CF2 group into various chemical structures. This is significant because fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. The bromine atom in this compound facilitates nucleophilic substitution reactions, allowing for the incorporation of difluoromethyl groups into diverse substrates .
Synthesis of Fluorinated Intermediates
In synthetic organic chemistry, this compound has been used as an intermediate in the preparation of various fluorinated compounds. For instance, it can be converted into ethyl (E)-4,4-difluoropent-2-enoate through dehydration reactions, which are crucial for generating alkenes that can undergo further transformations .
Medicinal Chemistry
The applications of this compound extend into medicinal chemistry due to its potential as a precursor for bioactive compounds.
Development of Medicinal Agents
Research has indicated that derivatives of this compound can lead to the synthesis of novel N-heteroaryl compounds with potential therapeutic effects. These compounds have shown promise as medicaments in various studies . The introduction of fluorine atoms often enhances the pharmacokinetic properties of drugs, such as increased lipophilicity and metabolic stability.
Case Studies
Several case studies highlight the utility of this compound in drug development:
- Anticancer Agents : Compounds derived from this compound have been investigated for their anticancer properties. The incorporation of fluorine into drug candidates has been linked to improved efficacy and selectivity against cancer cells .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity, making them candidates for further development into antibiotics or antifungal agents .
Research Innovations
Innovative research methodologies have emerged surrounding the use of this compound:
Photocatalytic Reactions
Recent studies have explored photocatalytic methods for functionalizing alkenes using this compound as a reagent. This approach allows for mild reaction conditions and high selectivity in producing difluoromethylated products from various substrates .
Late-stage Functionalization
The compound has also been utilized in late-stage functionalization of complex natural products and drug analogs. This strategy enables chemists to modify existing pharmaceuticals efficiently without extensive re-synthesis .
Mechanism of Action
The mechanism of action of ethyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create sites of high reactivity, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Ethyl 4-bromo-4,4-difluorobutanoate with structurally related compounds:
Physical Properties
- Boiling Points: Ethyl 3-hydroxy-4,4-difluorobutanoate boils at 95–97°C (35 mm Hg), while its dehydrated analog, Ethyl trans-4,4-difluorocrotonate, has a lower boiling point (65°C at 35 mm Hg) due to reduced hydrogen bonding . The brominated analogs (e.g., Ethyl 4-bromo-4,4-difluoro-3-oxobutyrate) likely exhibit higher boiling points owing to bromine’s polarizability .
- Solubility: Hydroxy and amino derivatives (e.g., Ethyl 3-amino-4,4-difluorobutanoate) show increased water solubility due to hydrogen bonding, whereas brominated esters are more lipophilic .
Stability and Challenges
- Thermal Stability: Fluorine atoms enhance thermal stability, but bromine’s leaving group tendency may lead to decomposition under harsh conditions. For example, Ethyl 3-hydroxy-4,4-difluorobutanoate dehydrates readily to form an unsaturated ester when heated with P₂O₅ .
- Synthetic Limitations: The synthesis of this compound requires precise control to avoid side reactions, such as over-halogenation or oxidation, as seen in analogs like Ethyl 4-bromo-4,4-difluoro-3-oxobutyrate .
Biological Activity
Ethyl 4-bromo-4,4-difluorobutanoate is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H9BrF2O2
- CAS Number : 60758-44-3
Synthesis
The compound can be synthesized through various methods, including nucleophilic substitution reactions involving bromo and difluoroalkyl groups. The synthesis typically involves the following steps:
- Starting Materials : Ethyl butanoate and bromine/difluorinated reagents.
- Reaction Conditions : The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethyl acetate.
- Purification : The product is purified using standard techniques such as distillation or chromatography.
The biological activity of this compound is attributed to its interaction with various biological pathways. Notable mechanisms include:
- Cytokine Modulation : Research indicates that fluorinated compounds can influence cytokine release, particularly interleukin (IL)-17 modulation, which plays a crucial role in inflammatory responses .
- Immune Response Stimulation : Studies have shown that similar compounds can activate immune cells, enhancing their response to pathogens and potentially modulating autoimmune conditions .
Case Studies
- In Vitro Studies : In a study involving human iNKT cells, this compound was evaluated for its ability to stimulate cytokine production. Results indicated significant IL-17 secretion when exposed to the compound in vitro, suggesting its potential as an immunomodulatory agent .
- Animal Models : In vivo studies demonstrated that administration of the compound led to reduced inflammation in models of autoimmune diseases, highlighting its therapeutic potential .
Data Table of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
